molecular formula C14H7F5N4O B2425672 2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034619-73-1

2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2425672
CAS RN: 2034619-73-1
M. Wt: 342.229
InChI Key: MDNDRPUQYILVHX-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . This compound has been identified as a strategic compound for optical applications due to several key characteristics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The procedure offers multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be modified at positions 2, 3, 5, 6, and 7 . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors .

Scientific Research Applications

Synthesis of Novel PET Tracers for Cancer Imaging

One study highlights the synthesis of a compound related to the chemical structure , designed as a potential PET imaging agent for detecting B-Raf(V600E) mutations in cancers. The synthesis involved several steps starting from 2,6-difluorobenzoic acid, yielding a precursor used in radiolabeling to produce the target tracer with high specificity and radiochemical yield. This research suggests the compound's utility in developing new diagnostic tools for cancer detection (Wang et al., 2013).

Advanced Material Synthesis

Another study focuses on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, which is relevant to the structural motif of the chemical . This research demonstrates the potential of such compounds in creating materials with unique properties, possibly applicable in electronics or as advanced pharmaceutical intermediates (Shaaban, 2008).

Antiviral Compound Development

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable anti-avian influenza virus activity. Through novel synthetic routes, compounds exhibiting significant antiviral activities were identified, highlighting the potential of such chemical structures in developing new antiviral drugs (Hebishy et al., 2020).

Exploration of Noncovalent Interactions in Drug Design

A detailed study of cocrystals involving pyrazinamide suggests the importance of noncovalent interactions in drug design and development. By understanding these interactions, researchers can create more effective drug formulations, suggesting a broader application of compounds with similar structural features in pharmaceuticals (Al-Otaibi et al., 2020).

Antibacterial and Antifungal Activity

Compounds derived from similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. This research area is critical for developing new antimicrobials in response to growing antibiotic resistance (Hassan, 2013).

Mechanism of Action

The mechanism of action for the synthesis of pyrazolo[1,5-a]pyrimidines involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds . Mechanism studies show that TEMPO serves both as a Lewis acid and as an oxidant .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve exploring their potential applications in medicinal chemistry and material science . Further studies could also focus on improving the synthesis process and understanding the properties of these compounds .

properties

IUPAC Name

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N4O/c15-8-2-1-3-9(16)12(8)13(24)21-7-5-20-11-4-10(14(17,18)19)22-23(11)6-7/h1-6H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDRPUQYILVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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